

Application Note: Comprehensive Purity and Concentration Assessment of BA 1 Trifluoroacetate (TFA)

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| Compound of Interest | | |
|----------------------|----------|-----------|
| Compound Name: | BA 1 TFA | |
| Cat. No.: | B612468 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction

Active Pharmaceutical Ingredients (APIs) formulated as trifluoroacetate (TFA) salts are common in drug discovery and development. The TFA counterion is often introduced during reversed-phase HPLC purification.[1][2] Accurately characterizing the purity, identity, and concentration of these API-TFA salts is critical for ensuring data quality in biological assays, maintaining batch-to-batch consistency, and meeting regulatory standards.[3][4] Residual TFA can be toxic and may interfere with biological assays, making its precise quantification essential.[5][6] This document provides a comprehensive suite of protocols for the thorough analysis of "BA 1 TFA," a representative API-TFA salt. The methods described herein utilize High-Performance Liquid Chromatography (HPLC) for purity assessment, Quantitative Nuclear Magnetic Resonance (qNMR) for concentration and TFA stoichiometry, and High-Resolution Mass Spectrometry (HRMS) for identity confirmation.

Part 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV/MS)

Principle



HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.[7] The method separates the primary compound (BA 1) from process-related impurities and degradation products based on their differential interactions with a stationary phase. A UV detector quantifies the relative abundance of each separated component, while a mass spectrometer (MS) provides mass information for peak identification.[8][9] Purity is typically expressed as the percentage of the main peak's area relative to the total area of all detected peaks.

Experimental Protocol

- 1.1 Materials and Reagents
- BA 1 TFA sample
- Acetonitrile (ACN), HPLC or LC-MS grade
- Water, HPLC or LC-MS grade
- Trifluoroacetic Acid (TFA), HPLC or LC-MS grade
- Methanol, HPLC grade (for cleaning)

1.2 Instrumentation

- HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD)
- Single Quadrupole or Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source
- C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 3.5 μm particle size)
- 1.3 Sample Preparation
- Accurately weigh approximately 1 mg of the BA 1 TFA sample.
- Dissolve the sample in 1.0 mL of a 50:50 Water:Acetonitrile mixture to create a 1 mg/mL stock solution.[2]



- Vortex briefly to ensure complete dissolution.
- Transfer the solution to an HPLC vial for analysis.

1.4 HPLC-UV/MS Method

• Mobile Phase A: 0.1% TFA in Water

Mobile Phase B: 0.1% TFA in Acetonitrile[2]

Flow Rate: 1.0 mL/min

• Column Temperature: 40 °C

• Injection Volume: 5 μL

UV Detection: 220 nm and 254 nm

• Gradient Program:

| Time (min) | % Mobile Phase B |
|------------|------------------|
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |

| 30.0 | 5 |

MS Parameters (ESI Positive Mode):

Scan Range: 100 - 1000 m/z

Capillary Voltage: 3.5 kV

Gas Temperature: 350 °C



Data Presentation

The purity of BA 1 is calculated based on the area percent of the main peak in the UV chromatogram.

Table 1: HPLC Purity Analysis of **BA 1 TFA** Batches

| Batch ID | Retention Time (min) | Peak Area (mAU*s) | % Purity |
|-----------|-------------------------|-------------------|----------|
| BATCH-001 | 15.21 | 4501.3 | 99.1% |
| BATCH-002 | 15.22 | 4398.7 | 98.5% |

| BATCH-003 | 15.20 | 4550.1 | 99.3% |

Part 2: Concentration and TFA Stoichiometry by Quantitative ¹H and ¹⁹F NMR (qNMR)

Principle

Quantitative NMR (qNMR) is a powerful primary ratio method for determining the exact concentration of a substance without needing a specific reference standard for the analyte itself. By adding a certified internal standard of known concentration, the concentration of the analyte (BA 1) can be calculated by comparing the integrals of their respective, non-overlapping signals. Furthermore, by switching the nucleus to ¹⁹F, the molar ratio of the TFA counterion to the BA 1 molecule can be accurately determined.[10][11][12] This provides a complete picture of the sample's composition.

Experimental Protocol

2.1 Materials and Reagents

- BA 1 TFA sample
- Deuterated solvent (e.g., DMSO-d₆ or D₂O)



- Certified qNMR internal standard (e.g., Maleic Anhydride for ¹H NMR)
- Certified ¹⁹F qNMR internal standard (e.g., α, α, α -Trifluorotoluene)

2.2 Instrumentation

NMR Spectrometer (≥400 MHz) equipped with a probe capable of ¹H and ¹9F detection.

2.3 Sample Preparation

- Accurately weigh ~5 mg of the **BA 1 TFA** sample into an NMR tube.
- Accurately weigh ~2 mg of the certified ¹H internal standard into the same NMR tube.
- Add 600 μL of deuterated solvent (e.g., DMSO-d₆).
- Cap the tube and vortex until the sample and standard are fully dissolved.
- For ¹⁹F NMR, a separate, similar sample is prepared with the ¹⁹F internal standard.

2.4 NMR Acquisition Parameters

- ¹H NMR:
 - Pulse Program: Standard quantitative pulse sequence (e.g., zg30)
 - Relaxation Delay (D1): ≥ 5 times the longest T1 of interest (typically 30s for accurate quantification)
 - Number of Scans: 16
- 19F NMR:
 - Pulse Program: Standard quantitative pulse sequence
 - ∘ Relaxation Delay (D1): \geq 5 times the T1 of the TFA signal (e.g., 20s)[12]
 - Number of Scans: 32



Data Presentation

The concentration and TFA ratio are calculated using the integral values from the NMR spectra.

Table 2: qNMR Concentration and TFA Stoichiometry for BA 1 TFA

| Batch ID | ¹ H Concentration (mg/mL) | Molar Ratio (BA 1 : TFA) |
|-----------|--------------------------------------|--------------------------|
| BATCH-001 | 4.85 | 1:1.02 |
| BATCH-002 | 4.79 | 1:0.99 |

| BATCH-003 | 4.91 | 1 : 1.05 |

Part 3: Identity Confirmation by High-Resolution Mass Spectrometry (HRMS)

Principle

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. This technique confirms the identity of BA 1 by comparing the experimentally measured mass to the theoretically calculated mass. A low mass error (typically < 5 ppm) provides high confidence in the compound's identity.

Experimental Protocol

3.1 Instrumentation

- Q-TOF or Orbitrap Mass Spectrometer
- · Direct infusion or LC inlet

3.2 Sample Preparation

Dilute the 1 mg/mL stock solution (from Part 1.3) to approximately 10 μg/mL using 50:50
 Water:Acetonitrile with 0.1% formic acid.

3.3 Data Acquisition



· Ionization Mode: ESI Positive

Acquisition Mode: Full Scan (MS1)

• Resolution: > 20,000 FWHM

• Mass Range: 100 - 1000 m/z

Data Presentation

The identity is confirmed by the close match between the theoretical and observed mass.

Table 3: HRMS Identity Confirmation of BA 1

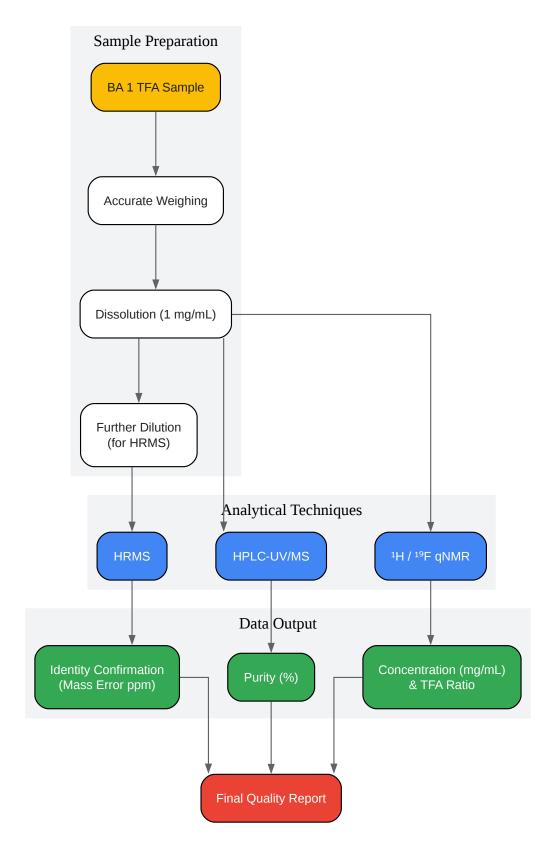
| Batch ID | Theoretical Mass [M+H]+ | Observed Mass [M+H]+ | Mass Error (ppm) | Elemental Formula |
|-----------|----------------------------|-------------------------|---------------------|----------------------|
| BATCH-001 | 412.1823 | 412.1820 | -0.7 | C20H25N3O5 |
| BATCH-002 | 412.1823 | 412.1825 | +0.5 | C20H25N3O5 |

| BATCH-003 | 412.1823 | 412.1821 | -0.5 | C20H25N3O5 |

Visualizations

Analytical Workflow Diagram



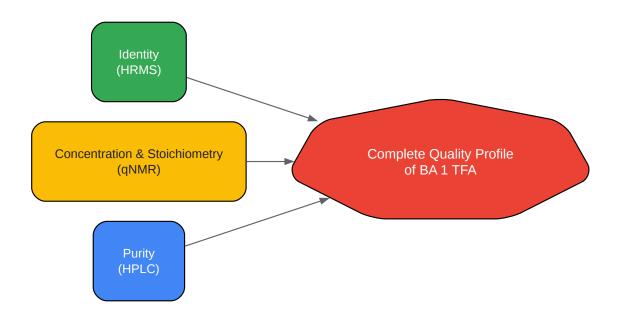


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Caption: Comprehensive workflow for **BA 1 TFA** analysis.



Logical Relationship of Analytical Data



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Caption: Contribution of each analysis to the final quality profile.

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